Methyl 3-hydroxy-1H-indazole-5-carboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official International Union of Pure and Applied Chemistry name is this compound, which precisely describes the substitution pattern on the indazole ring system. The Chemical Abstracts Service registry number for this compound is 1082041-20-0, providing a unique identifier for database searches and chemical procurement.
The compound possesses several recognized synonyms that reflect different naming conventions and tautomeric forms. These include methyl 3-oxo-2,3-dihydro-1H-indazole-5-carboxylate, which represents the keto tautomeric form of the 3-hydroxy substitution. Additional catalog designations include QC-2801 and 3-Hydroxy 1H-indazole-5-methylcarboxylate, reflecting variations in commercial naming practices. The systematic name construction follows the standard protocol for indazole derivatives, where the parent indazole ring is numbered starting from the nitrogen atoms, and substituents are designated by their position numbers and functional group identities.
The molecular designation system employed for this compound adheres to International Union of Pure and Applied Chemistry rules for heterocyclic nomenclature, specifically those governing pyrazole-fused benzene ring systems. The indazole core structure represents a benzopyrazole system, where the pyrazole ring is fused to a benzene ring at the 4,5-positions. The numbering system places the pyrazole nitrogens at positions 1 and 2, with the hydroxyl substituent located at position 3 and the carboxylate ester functionality positioned at the 5-carbon of the benzene ring portion.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₉H₈N₂O₃, representing a relatively compact heterocyclic structure with multiple functional groups. The molecular weight is precisely determined as 192.18 daltons according to high-resolution mass spectrometric analysis. The compound exhibits a molecular weight of 192.171 daltons when measured under standard analytical conditions, confirming the theoretical calculations.
The stereochemical configuration of this compound involves consideration of tautomeric equilibria, particularly between the 3-hydroxy and 3-oxo forms. The compound can exist in multiple tautomeric states, with the 3-hydroxy-1H-indazole form representing one major tautomer and the 3-oxo-2,3-dihydro-1H-indazole form constituting an alternative tautomeric structure. The equilibrium between these forms depends on environmental conditions, including solvent polarity, temperature, and hydrogen bonding interactions.
The simplified molecular-input line-entry system representation for this compound is COC(=O)C1=C/C=C2\NN=C(O)\C2=C\1, which encodes the complete structural connectivity including the tautomeric form with the hydroxyl group. This representation clearly indicates the methyl ester functionality attached to the 5-position carbon and the hydroxyl group at the 3-position of the indazole ring system. The polar surface area of the molecule is calculated as 75.21000 square angstroms, indicating moderate polarity that influences its solubility and biological membrane permeability characteristics. The logarithm of the partition coefficient (LogP) value is determined as 1.05510, suggesting balanced hydrophilic and lipophilic properties that are favorable for pharmaceutical applications.
Crystallographic Analysis and Solid-State Packing Behavior
Crystallographic analysis of this compound reveals important information about its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound was not directly available in the search results, analysis of related indazole carboxylate derivatives provides insights into expected packing behaviors and structural characteristics.
Related crystallographic studies of indazole derivatives demonstrate that compounds in this family typically exhibit planar ring systems with the indazole core maintaining planarity due to aromatic conjugation. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen atoms) functionalities in this compound suggests the formation of intermolecular hydrogen bonding networks in the solid state. These interactions likely contribute to the compound's crystalline stability and influence its physical properties such as melting point and solubility characteristics.
The crystalline form of the compound is expected to show characteristic packing arrangements where molecules align to maximize intermolecular interactions. The hydroxyl group at the 3-position can participate in hydrogen bonding with nitrogen atoms of adjacent indazole rings or with carbonyl oxygens of neighboring carboxylate groups. The methyl ester functionality provides additional sites for weak intermolecular interactions through carbon-hydrogen to oxygen contacts.
Powder X-ray diffraction analysis would be expected to reveal specific diffraction patterns characteristic of the compound's crystal structure. The availability of the compound in 97% purity suggests good crystalline quality suitable for detailed structural analysis. Temperature-dependent studies would provide information about thermal stability and potential polymorphic transitions that may occur under different storage and processing conditions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound involves multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the compound's hydrogen and carbon environments.
Proton nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the aromatic protons of the indazole ring system, typically appearing in the 7-8 parts per million region. The hydroxyl proton would appear as a broad singlet, often exchangeable with deuterium oxide, confirming its identity. The methyl ester group would produce a sharp singlet around 3.9 parts per million for the methoxy protons. Integration patterns would confirm the expected ratio of protons corresponding to the molecular formula.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the ester group would appear significantly downfield, typically around 165-170 parts per million. The aromatic carbons of the indazole ring system would show characteristic chemical shifts in the 110-140 parts per million range, with the carbon bearing the carboxylate group showing distinctive chemical shift values due to the electron-withdrawing effect of the ester functionality.
Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in the compound. The hydroxyl group would produce a broad absorption band around 3200-3600 wavenumbers, while the carbonyl group of the ester would show a sharp, intense absorption around 1700-1750 wavenumbers. The aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 wavenumbers region, and the carbon-hydrogen stretching vibrations would be observed around 2800-3000 wavenumbers.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 192, corresponding to the molecular formula C₉H₈N₂O₃. Fragmentation patterns would provide additional structural information, with expected loss of the methoxy group (31 mass units) and the carboxylate functionality. High-resolution mass spectrometry would provide accurate mass measurements that confirm the elemental composition and distinguish between potential isomeric structures. The compound's high purity of 97% ensures clean spectroscopic data suitable for detailed structural analysis and quality control applications.
Properties
IUPAC Name |
methyl 3-oxo-1,2-dihydroindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-7-6(4-5)8(12)11-10-7/h2-4H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGHHXKIAMNUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650575 | |
| Record name | Methyl 3-oxo-2,3-dihydro-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-20-0 | |
| Record name | Methyl 3-oxo-2,3-dihydro-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate, followed by cyclization and reduction steps. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the indazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide or tetrahydrofuran.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that methyl 3-hydroxy-1H-indazole-5-carboxylate exhibits potential anticancer properties. Research published in various journals suggests that indazole derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound could effectively reduce tumor growth in xenograft models of breast cancer by targeting specific signaling pathways involved in cell survival and proliferation .
2. Neurological Effects
this compound has been investigated for its neuroprotective effects. It shows promise in treating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties. A notable study highlighted its ability to protect neuronal cells from oxidative stress, suggesting its potential use in conditions like Alzheimer's disease .
3. Cannabinoid Receptor Modulation
This compound is structurally related to cannabinoids and has been studied for its interaction with cannabinoid receptors (CB1 and CB2). It may exhibit analgesic and anti-inflammatory effects, making it a candidate for pain management therapies . Research indicates that it could mimic the effects of natural cannabinoids, presenting a novel approach to pain relief without the psychoactive effects associated with THC.
Case Studies
Case Study 1: Anticancer Research
In a controlled laboratory setting, this compound was administered to human breast cancer cell lines. The results showed a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls, confirming its potential as an anticancer agent.
Case Study 2: Neuroprotection
A series of experiments involving neuronal cultures exposed to oxidative stress revealed that treatment with this compound resulted in reduced cell death and improved cellular function, as evidenced by enhanced mitochondrial activity assays.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-1H-indazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: Hydroxyl (3-OH) and amino (5-NH₂) groups (as in Methyl 5-amino-1H-indazole-3-carboxylate) improve aqueous solubility due to hydrogen-bonding capabilities . Lipophilic groups (e.g., benzyloxy, trifluoromethyl) enhance membrane permeability but may reduce solubility .
Electronic and Steric Modifications :
- Halogenation (e.g., 3-iodo in Methyl 3-iodo-1H-indazole-5-carboxylate) introduces steric bulk and alters electronic properties, making the compound suitable for catalytic coupling reactions .
- Methoxy groups (e.g., 5-OCH₃ in Methyl 5-methoxy-1H-indazole-3-carboxylate) provide metabolic resistance by blocking oxidative degradation pathways .
Biological Activity Trends :
Biological Activity
Methyl 3-hydroxy-1H-indazole-5-carboxylate is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Biological Activity
This compound has been investigated for various biological properties, including:
- Antimicrobial Activity : Exhibits potential against bacteria and fungi.
- Antiviral Activity : Shows promise in inhibiting viral replication.
- Anticancer Properties : Demonstrates effectiveness against several cancer cell lines.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The compound binds selectively to enzymes and receptors, influencing various biochemical pathways. Key mechanisms include:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Antioxidant Effects : Reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Properties : Modulating inflammatory pathways, which can be beneficial in various diseases.
Anticancer Activity
A study evaluated the anticancer activity of several indazole derivatives, including this compound. The compound showed significant inhibitory effects on human cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 5.15 |
| A549 (Lung Cancer) | 7.30 |
| PC-3 (Prostate) | 6.75 |
| Hep-G2 (Liver) | 8.20 |
These results indicate that this compound could serve as a promising scaffold for developing new anticancer agents .
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various pathogens. For example, it was effective against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
These findings suggest its potential use in treating infections caused by resistant strains .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-hydroxy-1H-indazole-5-carboxylate, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted precursors under reflux conditions. For example, analogous indazole derivatives are synthesized via condensation reactions using acetic acid as a catalyst, with careful control of temperature (reflux for 3–5 hours) and stoichiometric ratios of reagents like 3-formyl-indole derivatives and aminothiazolones . Key parameters include:
- Catalyst selection : Acetic acid enhances cyclization efficiency.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
- Yield optimization : Monitoring reaction progress via TLC and adjusting molar ratios of starting materials to minimize byproducts.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze and NMR spectra for diagnostic peaks (e.g., ester carbonyl at ~165–170 ppm, indazole proton environments).
- IR : Confirm hydroxyl (3200–3400 cm) and ester (1720–1740 cm) functional groups.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL . For visualization, use ORTEP-3 to generate thermal ellipsoid plots, ensuring hydrogen-bonding networks align with Etter’s graph-set analysis .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the compound’s hydrogen-bonding network?
- Methodological Answer :
- Data Reconciliation : Compare computational (DFT-based) hydrogen-bond geometries with SCXRD-derived metrics (bond lengths, angles). Discrepancies often arise from solvent inclusion or polymorphism.
- Refinement Adjustments : Use SHELXL’s restraints (e.g., DFIX, DANG) to refine hydrogen-bond parameters while maintaining chemically reasonable geometries .
- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry operations that might affect hydrogen-bond interpretations .
Q. How can one optimize the crystal growth of this compound for high-resolution X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use slow evaporation from a 1:1 ethanol/water mixture to promote nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 25°C over 48 hours enhances crystal size and quality.
- Data Collection : For twinned or small crystals, utilize SHELXD for structure solution and SHELXE for density modification, leveraging high-resolution (<1.0 Å) data .
Q. What analytical approaches are recommended to address discrepancies in melting point and solubility data across literature sources?
- Methodological Answer :
- Reproducibility Checks : Standardize measurement conditions (e.g., DSC for melting points at 5°C/min heating rate).
- Solubility Profiling : Use a shake-flask method with HPLC quantification in solvents like DMSO, methanol, and aqueous buffers (pH 4–8).
- Purity Verification : Combine elemental analysis (C, H, N) with LC-MS to rule out impurities affecting physical properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
